For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dihydroxypyridine
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,6-dihydroxypyridine. The information is intended for use by researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical and Physical Properties
2,6-Dihydroxypyridine is a colorless, crystalline solid.[1] It is an alkaloid with the molecular formula C5H5NO2.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 6-Hydroxypyridin-2(1H)-one | [1][2][3] |
| Synonyms | 2,6-Pyridinediol, 6-Hydroxy-2-pyridone, 1-Deazauracil | [3][4] |
| CAS Number | 626-06-2 | [1][2][4][5] |
| Molecular Formula | C5H5NO2 | [1][2][3][4][5] |
| Molecular Weight | 111.10 g/mol | [1][2][3][5] |
| Melting Point | 190–191 °C | [1][2] |
| 202-203 °C | [4][6] | |
| 206-208 °C (dec.) | [7][8] | |
| Boiling Point | 387.2 ± 42.0 °C (Predicted) | [1][4] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 4.50 ± 0.10 (Predicted) | [4][6] |
| Solubility in Water | 41 g/L | [1][2] |
| Appearance | Colorless crystalline solid, Light green to green solid | [1][4][6] |
Chemical Structure and Tautomerism
2,6-Dihydroxypyridine can exist in several tautomeric forms, and the equilibrium between these forms is dependent on the solvent.[1][9] The primary tautomers are the dihydroxy form (pyridine-2,6-diol) and the keto-enol form (6-hydroxypyridin-2(1H)-one).[1] Studies have shown that the 6-hydroxypyridin-2(1H)-one tautomer is the most common form in polar solvents like ethanol, water, and DMSO.[1][2] In the solid state, it also predominantly exists as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.
The tautomeric equilibrium is influenced by the solvent's ability to form hydrogen bonds.[9] In polar protic solvents, the hydroxypyridone form is stabilized through hydrogen bonding.[9] In non-polar solvents, the equilibrium can shift.[9]
Caption: Tautomeric forms of 2,6-dihydroxypyridine.
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data are crucial for the structural elucidation of 2,6-dihydroxypyridine.
Spectroscopic Data
| Technique | Key Observations | Source(s) |
| ¹H NMR | In DMSO-d6, signals appear at approximately δ = 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), and 6.60 (d, 1H), suggesting a non-symmetric pyridone structure. | [10] |
| ¹³C NMR | In DMSO-d6, peaks are observed at approximately δ = 163.7, 147.0, 142.2, 114.9, and 108.5. | [10] |
| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s). A very broad and intense OH band is observed in the solid state, indicating strong hydrogen bonding. | [10][11] |
| UV-Vis | The UV spectrum is solvent-dependent due to tautomerism. In water, the hydroxypyridone form is predominant. | [1][11] |
Crystallographic Data
X-ray crystallography studies have confirmed that in the solid state, 2,6-dihydroxypyridine exists predominantly as the 6-hydroxy-1,2-dihydropyridin-2-one tautomer.[10] The crystal structure is characterized by extensive intermolecular hydrogen bonding, specifically O—H⋯O and N—H⋯O interactions, which link the molecules together.[2][10] In one characterized crystal structure, the asymmetric unit contains six independent molecules, with two distinct pairs of molecules held together by O—H⋯O hydrogen bonds.[2][10]
Experimental Protocols
Synthesis of 2,6-Dihydroxypyridine
A common method for the synthesis of 2,6-dihydroxypyridine involves a two-step process starting from 2,6-dichloropyridine.[10]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol) to the solution.
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, cool the solution to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This intermediate is used in the next step without further purification.[10]
Step 2: Synthesis of 2,6-Dihydroxypyridine
-
The organic layer from the previous step is reacted with formic acid.
-
The bi-layered solution is stirred in the air at high speed for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under a vacuum.[10]
Crystals suitable for X-ray analysis can be grown by slow evaporation from a saturated methanol solution.[10]
Caption: Synthesis workflow for 2,6-dihydroxypyridine.
Spectroscopic Analysis Protocol
Standard spectroscopic techniques are used for the characterization of 2,6-dihydroxypyridine.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d6.
-
IR Spectroscopy : Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or in a suitable solvent.
-
UV-Vis Spectroscopy : UV-Vis spectra are recorded on a spectrophotometer using a quartz cuvette. The choice of solvent is critical due to the solvent-dependent tautomerism.[11] Buffering of solutions may be necessary to study the neutral species.[11]
Chemical Reactivity and Applications
2,6-Dihydroxypyridine is involved in several important chemical and biological reactions.
-
Nicotine Degradation : It is a key intermediate in the degradation of nicotine by the aerobic bacterium Arthrobacter nicotinovorans.[1][2]
-
Deoxygenation of Sulfoxides : It has been identified as an efficient reagent for the reduction of sulfoxides to their corresponding sulfides under mild and neutral conditions.[2][12] This reaction is typically carried out in refluxing acetonitrile, and the workup is simplified by the insolubility of 2,6-dihydroxypyridine and its oxidation products in the solvent.[2]
-
Hair Dyeing : 2,6-Dihydroxypyridine has been investigated as a coupling agent in oxidation-based hair dye formulations to intensify and prolong the color.[1][2]
-
Enzymatic Hydroxylation : It serves as a substrate for 2,6-dihydroxypyridine hydroxylase, a dimeric flavoprotein.[1] This NADH-dependent enzyme catalyzes the hydroxylation of 2,6-dihydroxypyridine to produce 2,3,6-trihydroxypyridine.[1][2]
Caption: Role of 2,6-dihydroxypyridine in nicotine degradation.
References
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. 2,6-Dihydroxypyridine|CAS 626-06-2|For Research [benchchem.com]
- 3. 2,6-Dihydroxypyridine | C5H5NO2 | CID 69371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dihydroxypyridine price,buy 2,6-Dihydroxypyridine - chemicalbook [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 2,6-Dihydroxypyridine CAS#: 626-06-2 [m.chemicalbook.com]
- 7. 2,6-Dihydroxypyridine 97 10357-84-3 [sigmaaldrich.com]
- 8. 2,6-Dihydroxypyridine 97 10357-84-3 [sigmaaldrich.com]
- 9. Buy 2,6-Dihydroxypyridine | 626-06-2 [smolecule.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. connectsci.au [connectsci.au]
- 12. 2,6-Dihydroxypyridine | 626-06-2 [chemicalbook.com]
